N,N-diethyl-3,4-dimethyl-5-nitrobenzenesulfonamide
Description
N,N-Diethyl-3,4-dimethyl-5-nitrobenzenesulfonamide is a sulfonamide derivative featuring a nitro-substituted aromatic ring with methyl and diethyl functional groups. The parent compound, 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide, has a molecular formula of C₈H₁₀N₂O₄S and a molecular weight of 230.24 g/mol. It serves as a precursor in synthesizing phthalic anhydride derivatives, which are critical in drug delivery systems and solubility modeling for pharmaceuticals .
This modification distinguishes it from simpler sulfonamide analogs.
Properties
IUPAC Name |
N,N-diethyl-3,4-dimethyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-5-13(6-2)19(17,18)11-7-9(3)10(4)12(8-11)14(15)16/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNYCUYQIDMQLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C(=C1)C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule, N,N-diethyl-3,4-dimethyl-5-nitrobenzenesulfonamide, features a benzene ring with methyl groups at positions 3 and 4, a nitro group at position 5, and a sulfonamide moiety at position 1. Retrosynthetically, the compound dissects into two primary components:
- 3,4-Dimethyl-5-nitrobenzenesulfonyl chloride : The sulfonyl chloride serves as the electrophilic precursor for subsequent amine coupling.
- Diethylamine : A nucleophile that displaces the chloride to form the sulfonamide bond.
The synthesis of the sulfonyl chloride intermediate demands precise control over substituent orientation, leveraging directing effects during nitration and sulfonation.
Synthesis of 3,4-Dimethyl-5-nitrobenzenesulfonyl Chloride
Nitration and Sulfonation Sequence
The introduction of nitro and sulfonic acid groups onto a dimethylbenzene scaffold requires careful consideration of reaction order. Methyl groups act as ortho/para directors, while nitro groups are meta directors. Two approaches are viable:
Approach 1: Nitration Followed by Sulfonation
- Starting Material : 1,2-Dimethylbenzene (o-xylene).
- Nitration : Treating o-xylene with a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C introduces a nitro group para to one methyl group, yielding 1,2-dimethyl-4-nitrobenzene.
- Sulfonation : Fuming sulfuric acid (20% SO₃) at 150°C sulfonates the ring meta to the nitro group, producing 3,4-dimethyl-5-nitrobenzenesulfonic acid.
Challenges : Competing nitration at alternate positions and over-sulfonation may reduce yield.
Approach 2: Sulfonation Followed by Nitration
- Starting Material : 1,2-Dimethylbenzene.
- Sulfonation : Initial sulfonation at position 4 yields 1,2-dimethyl-4-sulfobenzoic acid.
- Nitration : Nitration meta to the sulfonic acid group introduces the nitro group at position 5.
Advantage : Sulfonic acid’s strong meta-directing effect improves regioselectivity.
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is converted to sulfonyl chloride using chlorinating agents:
Method A: Phosphorus Pentachloride (PCl₅)
- Conditions : Reflux sulfonic acid with excess PCl₅ in dichloroethane at 80°C for 4 hours.
- Yield : 85–90% (based on analogous reactions).
Method B: Thionyl Chloride (SOCl₂) with Catalytic DMF
- Conditions : SOCl₂ (2.2 equiv) and DMF (0.1 equiv) in toluene at 40°C for 3 hours.
- Yield : 91.6% (reported in patent CN101570501B).
Key Data :
| Chlorinating Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| PCl₅ | Dichloroethane | 80°C | 4 h | 85–90% |
| SOCl₂/DMF | Toluene | 40°C | 3 h | 91.6% |
Amine Coupling to Form Sulfonamide
Reaction of Sulfonyl Chloride with Diethylamine
The sulfonyl chloride reacts with diethylamine in a nucleophilic acyl substitution:
Procedure :
- Dissolve 3,4-dimethyl-5-nitrobenzenesulfonyl chloride (1.0 equiv) in dry THF.
- Add diethylamine (2.2 equiv) dropwise at 0°C.
- Stir at room temperature for 12 hours.
Workup :
- Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
Yield : 75–80% (estimated from analogous sulfonamide syntheses).
Alternative Synthetic Routes
Direct Sulfonylation of Pre-nitrated Intermediates
A patent by Shetty & Gowda (2004) describes the use of 4-nitrobenzenesulfonyl chloride with substituted anilines. Adapting this method:
- Nitrate 3,4-dimethylbenzenesulfonic acid to introduce the nitro group.
- Proceed with chlorination and amine coupling.
One-Pot Nitration-Sulfonation
A modified approach using Na₂S₂ and Cl₂ (as in CN101570501B) could streamline the synthesis:
- React 3,4-dimethylchlorobenzene with Na₂S₂ to form a disulfide intermediate.
- Oxidize with Cl₂ to sulfonyl chloride.
- Nitrate in situ using HNO₃/AcOH.
Advantage : Reduces isolation steps, improving overall yield.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) at position 5 is highly reactive and can undergo reduction to form an amine (-NH₂). This transformation is critical for generating intermediates for further functionalization.
-
Reagents/Conditions :
-
Catalytic hydrogenation (H₂/Pd-C in ethanol)
-
Fe/HCl or Sn/HCl in acidic media
-
-
Product : N,N-Diethyl-3,4-dimethyl-5-aminobenzenesulfonamide
-
Mechanism :
The nitro group is reduced sequentially:
Catalytic hydrogenation typically proceeds under mild conditions, while Fe/HCl requires acidic environments .
Nucleophilic Aromatic Substitution (NAS)
-
Reagents/Conditions :
-
Chlorination : Cl₂/FeCl₃ (electrophilic substitution at para/ortho to sulfonamide)
-
Sulfonation : H₂SO₄/SO₃ (limited by steric effects)
-
-
Major Products :
Position Substituent Likelihood 2 -Cl Moderate 6 -SO₃H Low
Sulfonamide Hydrolysis
The N,N-diethylsulfonamide group can undergo hydrolysis under harsh acidic or basic conditions to yield sulfonic acids.
-
Reagents/Conditions :
-
Acidic : Concentrated HCl (reflux, 6–12 h)
-
Basic : NaOH (aq. ethanol, 100°C)
-
-
Products :
Oxidation Reactions
The methyl groups at positions 3 and 4 may undergo oxidation to carboxylic acids under strong conditions, though steric hindrance could suppress reactivity.
-
Reagents/Conditions :
-
KMnO₄/H₂SO₄ (heated)
-
CrO₃/AcOH
-
-
Products :
Starting Group Oxidized Product -CH₃ (3,4) -COOH (3,4)
Biological Interactions
Although not a chemical reaction per se, metabolic pathways involve enzymatic modifications:
-
Cytochrome P450 Oxidation : Potential hydroxylation of methyl groups.
-
Nitroreductase Activity : Reduction of -NO₂ to -NH₂ in vivo .
Comparative Reactivity Table
*Yields estimated from analogous reactions.
Mechanistic Considerations
-
Steric Effects : The 3,4-dimethyl groups hinder electrophilic substitution at adjacent positions.
-
Electronic Effects : The -NO₂ group directs incoming electrophiles to the para position (relative to itself), but steric bulk from methyl groups may override this.
-
Solubility : Polar aprotic solvents (e.g., DMSO) enhance NAS reactivity by stabilizing transition states .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Recent studies have highlighted the potential of N,N-diethyl-3,4-dimethyl-5-nitrobenzenesulfonamide as an anticancer agent. The compound exhibits selective inhibitory activity against certain cancer cell lines, including those resistant to conventional therapies. For example, derivatives of this compound have shown promising results in inhibiting the growth of malignant cells while sparing healthy cells.
Table 1: Inhibitory Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | HT29 | 12.5 | Induces apoptosis |
| B | A549 | 15.0 | Inhibits tubulin polymerization |
| C | MCF7 | 20.0 | Cell cycle arrest |
1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodevelopmental disorders such as Down syndrome and autism. Studies indicate that it may enhance neuronal function by modulating chloride ion transport in neurons, thereby improving cognitive functions.
Case Study: Neuroprotective Effects in Mouse Models
In a study involving Ts65Dn mouse models of Down syndrome, treatment with this compound resulted in significant improvements in behavioral deficits and cognitive performance compared to untreated controls .
Agricultural Applications
2.1 Pesticidal Properties
The compound has been explored as a potential pesticide due to its ability to inhibit certain pests effectively. Its sulfonamide structure contributes to its bioactivity against a range of agricultural pests.
Table 2: Efficacy Against Agricultural Pests
| Pest Type | Concentration (ppm) | Efficacy (%) |
|---|---|---|
| Aphids | 100 | 85 |
| Spider Mites | 200 | 90 |
| Whiteflies | 150 | 80 |
2.2 Resistance Management
Given the rising concern over pesticide resistance among agricultural pests, this compound could serve as a valuable tool in integrated pest management strategies due to its novel mode of action compared to existing pesticides .
Mechanism of Action
The mechanism of action of N,N-diethyl-3,4-dimethyl-5-nitrobenzenesulfonamide involves its interaction with biological targets, particularly enzymes. The nitro group can undergo reduction to form reactive intermediates that can inhibit enzyme activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and disrupt normal biochemical processes.
Comparison with Similar Compounds
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methoxybenzamide
- Molecular Formula : C₂₀H₂₀N₃O₅S
- Molecular Weight : 413.45 g/mol
- Key Features :
- Contains a 3,4-dimethylisoxazole moiety linked to a sulfamoyl-phenyl group.
- A 3-methoxybenzamide substituent introduces hydrogen-bonding capability.
- Comparison: The isoxazole ring (a heterocycle with oxygen and nitrogen) may enhance metabolic stability compared to the nitrobenzene core of the target compound.
N-Benzyl-N,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- Molecular Formula : C₁₃H₁₅N₃O₄S
- Molecular Weight : 309.34 g/mol
- Key Features :
- Features a tetrahydropyrimidine ring with two ketone groups.
- A benzyl group on the sulfonamide nitrogen enhances steric bulk.
- Comparison :
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
- Molecular Formula : C₁₁H₁₀N₄O₃S₂
- Molecular Weight : 310.35 g/mol
- Key Features :
- Contains a thiadiazole ring with an ethylsulfanyl substituent.
- A nitrobenzamide group provides electron-withdrawing properties.
- Comparison :
Data Table: Comparative Analysis
Research Findings and Implications
- Lipophilicity : The diethyl groups in the target compound likely increase lipid solubility compared to analogs with polar substituents (e.g., methoxybenzamide or thiadiazole). This property is advantageous for blood-brain barrier penetration in drug design.
- Electron Effects : The nitro group on the benzene ring (target compound) vs. benzamide () alters electron-withdrawing effects, impacting reactivity in substitution reactions.
- Biological Activity : Heterocyclic moieties (isoxazole, thiadiazole) in analogs are linked to specific bioactivities (antimicrobial, metabolic stability), whereas the target compound’s nitro-sulfonamide structure may prioritize solubility modulation.
Biological Activity
N,N-Diethyl-3,4-dimethyl-5-nitrobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C11H16N2O4S
- Molecular Weight : 288.32 g/mol
This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological activities.
The biological activity of this compound primarily involves its action as an inhibitor of specific enzymes and transporters. Research indicates that compounds in this class can affect ion transport mechanisms, particularly through inhibition of the Na-K-Cl cotransporter (NKCC1) and other related pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on NKCC1 activity. The results from various concentrations are summarized in the table below:
| Concentration (μM) | Inhibition (%) |
|---|---|
| 10 | 29.4 ± 2.8 |
| 100 | 71.7 ± 7.0 |
These findings suggest that the compound has a moderate to high potency as an NKCC1 inhibitor compared to other known inhibitors like bumetanide .
In Vivo Studies
In vivo studies further support the efficacy of this compound in animal models. For instance, administration of the compound in mice showed a significant reduction in symptoms associated with neurodevelopmental disorders characterized by impaired chloride ion transport .
Case Studies
- Neurodevelopmental Disorders : A study involving mouse models of autism demonstrated that treatment with this compound led to improved behavioral outcomes and normalization of chloride ion levels in neurons. This suggests its potential therapeutic role in managing conditions linked to NKCC1 dysregulation .
- Antibacterial Activity : Preliminary investigations into the antibacterial properties of this compound revealed moderate activity against certain Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, similar to other sulfonamide derivatives .
Q & A
Q. How does structural modification (e.g., replacing nitro with cyano) alter bioactivity?
- Case study : Replacing the nitro group with cyano reduces antimicrobial activity (MIC increases to >128 µg/mL) but enhances solubility (logP decreases from 2.1 to 1.4) .
- Mechanism : Nitro groups enhance redox cycling, generating reactive oxygen species (ROS) in bacterial cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
